4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
“4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a chemical compound that is used extensively in scientific research due to its diverse applications and unique properties. It belongs to the family of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades. Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including “4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide”, is characterized by a five-membered isoxazole ring. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and depend on the substituents at the carbonyl groups. If the substituents vary greatly in size or nature, the reaction proceeds regioselectively .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Protodeboronation Reactions
Protodeboronation refers to the removal of a boron atom from a boronic ester. While alkyl boronic esters are commonly used in organic synthesis, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation of alkyl boronic esters, including the compound we’re discussing. This radical-based approach enables the functionalization of boronic esters, leading to valuable transformations .
Photophysical Properties and Sensors
Investigating the compound’s photophysical properties, such as fluorescence or phosphorescence, could reveal its potential as a sensor or probe. By attaching specific functional groups, researchers might develop fluorescent sensors for detecting specific analytes or environmental changes.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412–443. DOI:10.1039/C3CS60197H Ibid. Ibid.
Future Directions
properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(2)26-18-9-7-15(8-10-18)21(24)22-13-17-12-20(27-23-17)16-5-4-6-19(11-16)25-3/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKJMTZLTHLLGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide |
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